molecular formula C39H39FN4O2 B12291575 (5S)-5-(3-Triphenylmethyl-1H-imidazol-5-ylmethyl)-1-benzoyl-2-tert-butyl-5-fluoromethyl-3-methyl-4-imidazolidinone

(5S)-5-(3-Triphenylmethyl-1H-imidazol-5-ylmethyl)-1-benzoyl-2-tert-butyl-5-fluoromethyl-3-methyl-4-imidazolidinone

Cat. No.: B12291575
M. Wt: 614.7 g/mol
InChI Key: WPXYVDGORQJQAB-UHFFFAOYSA-N
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Description

The compound “(5S)-5-(3-Triphenylmethyl-1H-imidazol-5-ylmethyl)-1-benzoyl-2-tert-butyl-5-fluoromethyl-3-methyl-4-imidazolidinone” is a complex organic molecule that features multiple functional groups, including imidazole, benzoyl, and fluoromethyl groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the imidazole ring, introduction of the benzoyl group, and incorporation of the fluoromethyl group. Typical reaction conditions might include:

    Formation of the imidazole ring: This could be achieved through a condensation reaction involving an aldehyde and an amine.

    Introduction of the benzoyl group: This might involve a Friedel-Crafts acylation reaction.

    Incorporation of the fluoromethyl group: This could be done using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the imidazole ring.

    Reduction: Reduction reactions could target the benzoyl group, converting it to a benzyl group.

    Substitution: The fluoromethyl group might be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents might include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols could be used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield an imidazole N-oxide, while reduction could produce a benzyl derivative.

Scientific Research Applications

This compound could have a range of applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving imidazole-containing compounds.

    Medicine: Potential use as a drug candidate or lead compound in drug discovery.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Potential mechanisms might include:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Interacting with receptors: Modulating receptor signaling pathways.

    Altering cellular processes: Affecting processes such as cell division or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (5S)-5-(3-Triphenylmethyl-1H-imidazol-5-ylmethyl)-1-benzoyl-2-tert-butyl-5-fluoromethyl-3-methyl-4-imidazolidinone: Similar compounds might include other imidazole derivatives or benzoyl-containing molecules.

Uniqueness

This compound’s uniqueness might lie in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity.

Properties

IUPAC Name

1-benzoyl-2-tert-butyl-5-(fluoromethyl)-3-methyl-5-[(1-tritylimidazol-4-yl)methyl]imidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H39FN4O2/c1-37(2,3)35-42(4)36(46)38(27-40,44(35)34(45)29-17-9-5-10-18-29)25-33-26-43(28-41-33)39(30-19-11-6-12-20-30,31-21-13-7-14-22-31)32-23-15-8-16-24-32/h5-24,26,28,35H,25,27H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXYVDGORQJQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1N(C(=O)C(N1C(=O)C2=CC=CC=C2)(CC3=CN(C=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)CF)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H39FN4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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